molecular formula C8H8F2O2 B1410377 1,4-Difluoro-2,6-dimethoxybenzene CAS No. 1806291-64-4

1,4-Difluoro-2,6-dimethoxybenzene

Cat. No.: B1410377
CAS No.: 1806291-64-4
M. Wt: 174.14 g/mol
InChI Key: DDXZXANZEOKIDC-UHFFFAOYSA-N
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Description

1,4-Difluoro-2,6-dimethoxybenzene is an organic compound with the molecular formula C8H8F2O2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two methoxy groups are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Difluoro-2,6-dimethoxybenzene can be synthesized through several methods. One common method involves the reaction of 1,4-difluorobenzene with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2,6-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 1,4-difluoro-2,6-dimethoxycyclohexane.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include 1,4-difluoro-2,6-dimethoxybenzaldehyde or 1,4-difluoro-2,6-dimethoxybenzoic acid.

    Reduction: The major product is 1,4-difluoro-2,6-dimethoxycyclohexane.

Scientific Research Applications

1,4-Difluoro-2,6-dimethoxybenzene is used in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving nucleophilic aromatic substitution reactions.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can help in studying enzyme-substrate interactions and metabolic pathways.

    Medicine: It is used in the synthesis of potential pharmaceutical compounds, particularly those involving fluorinated aromatic rings, which can enhance the bioavailability and metabolic stability of drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-difluoro-2,6-dimethoxybenzene involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity for target molecules. The methoxy groups can also participate in electron-donating interactions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

1,4-Difluoro-2,6-dimethoxybenzene can be compared with other similar compounds, such as:

    1,4-Difluoro-2,5-dimethoxybenzene: This compound has methoxy groups at different positions on the benzene ring, which can affect its chemical properties and reactivity.

    1,4-Difluoro-2,3,6,7,10,11-hexakishexyloxytriphenylene: This compound has a more complex structure with multiple fluorine and methoxy groups, leading to different physical and chemical properties.

    1,4-Difluorobenzene: This simpler compound lacks the methoxy groups, resulting in different reactivity and applications.

This compound is unique due to the specific positioning of its fluorine and methoxy groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2,5-difluoro-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXZXANZEOKIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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